molecular formula C25H27N3O5S B296241 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Katalognummer B296241
Molekulargewicht: 481.6 g/mol
InChI-Schlüssel: NMEYVNVVDTTYCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as Motesanib, is a small-molecule multi-targeted kinase inhibitor that has been studied for its potential therapeutic applications in various types of cancer. Motesanib has been shown to target several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).

Wirkmechanismus

Motesanib exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases, including N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, PDGFR, and c-KIT. By blocking these receptors, Motesanib inhibits the signaling pathways that promote tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Motesanib has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of tumor cell proliferation. Additionally, Motesanib has been shown to inhibit the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in tumor cell survival and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Motesanib in lab experiments is its multi-targeted kinase inhibition, which allows for the inhibition of several signaling pathways involved in tumor growth and angiogenesis. Additionally, Motesanib has been shown to have a favorable safety profile in preclinical and clinical studies. However, one of the limitations of using Motesanib in lab experiments is its potential off-target effects, which may lead to unintended effects on other signaling pathways and cellular processes.

Zukünftige Richtungen

Several future directions for the research on Motesanib include the identification of biomarkers that may predict response to Motesanib treatment, the development of combination therapies that may enhance the efficacy of Motesanib, and the investigation of the potential use of Motesanib in other types of cancer. Additionally, further studies are needed to elucidate the mechanisms of resistance to Motesanib and to identify strategies to overcome this resistance.

Synthesemethoden

The synthesis of Motesanib involves several steps of chemical reactions, including the coupling of 4-methylbenzenesulfonyl chloride with 2-aminobenzonitrile, followed by the coupling of the resulting intermediate with 2-chloro-N-(2-methoxyethyl)acetamide. The final step involves the coupling of the resulting intermediate with 4-(methylamino)-2-nitrobenzoic acid, followed by reduction of the nitro group to form the final product, Motesanib.

Wissenschaftliche Forschungsanwendungen

Motesanib has been extensively studied for its potential therapeutic applications in various types of cancer, including lung cancer, breast cancer, and thyroid cancer. Several preclinical and clinical studies have demonstrated the efficacy of Motesanib in inhibiting tumor growth and angiogenesis, as well as improving overall survival in cancer patients.

Eigenschaften

Molekularformel

C25H27N3O5S

Molekulargewicht

481.6 g/mol

IUPAC-Name

N-(2-methoxyethyl)-2-[[2-[methyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzamide

InChI

InChI=1S/C25H27N3O5S/c1-18-12-14-19(15-13-18)34(31,32)28(2)23-11-7-5-9-21(23)25(30)27-22-10-6-4-8-20(22)24(29)26-16-17-33-3/h4-15H,16-17H2,1-3H3,(H,26,29)(H,27,30)

InChI-Schlüssel

NMEYVNVVDTTYCE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)NCCOC

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)NCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.